6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin
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Overview
Description
6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria.
Preparation Methods
The synthesis of 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin as the core structure.
Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to scale up the process efficiently .
Chemical Reactions Analysis
6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon (Pd/C), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying molecular interactions due to its strong fluorescence properties.
Biology: The compound is employed in bioimaging and as a marker for tracking cellular processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to metal ions and other biomolecules, facilitating the study of their behavior and interactions. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-8-fluoro-7-hydroxy-4-methylcoumarin include:
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Known for its excellent photophysical properties and used as a fluorescent dye.
6-Bromo-7-hydroxy-3-methylcoumarin: Utilized in multi-photon uncaging applications in bioengineering.
7-Hydroxy-4-methylcoumarin: Commonly used in clinical medicine as a choleretic drug and in fluorescent probes.
The uniqueness of this compound lies in its combined bromine and fluorine substitutions, which enhance its chemical stability and fluorescence properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H6BrFO3 |
---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
6-bromo-8-fluoro-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H6BrFO3/c1-4-2-7(13)15-10-5(4)3-6(11)9(14)8(10)12/h2-3,14H,1H3 |
InChI Key |
PJHOSVDEYGCCED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Br)O)F |
Origin of Product |
United States |
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